5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position and a tert-butyl group at the 1-position of the benzo[d][1,2,3]triazole ring. The unique structure of this compound imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click reaction.” This reaction involves the cycloaddition of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of copper-on-charcoal as a heterogeneous catalyst in continuous flow conditions has been reported to be effective for the synthesis of substituted triazoles .
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Copper Catalysts: Used in the Huisgen 1,3-dipolar cycloaddition reaction.
tert-Butyl Halides:
Major Products Formed
Substituted Triazoles: Formed through substitution reactions.
Oxidized or Reduced Triazoles: Formed through oxidation or reduction reactions.
Cycloaddition Products: Formed through cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. The bromine atom and tert-butyl group can influence the compound’s binding affinity and specificity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole: A parent compound with a similar triazole ring structure.
5-bromo-1H-benzo[d][1,2,3]triazole: Lacks the tert-butyl group but has a similar brominated triazole structure.
1-(tert-butyl)-1H-benzo[d][1,2,3]triazole: Lacks the bromine atom but has a similar tert-butyl-substituted triazole structure.
Uniqueness
5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole is unique due to the presence of both the bromine atom and the tert-butyl group, which confer specific chemical and physical properties. These substituents can influence the compound’s reactivity, binding affinity, and biological activities, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H12BrN3 |
---|---|
Molekulargewicht |
254.13 g/mol |
IUPAC-Name |
5-bromo-1-tert-butylbenzotriazole |
InChI |
InChI=1S/C10H12BrN3/c1-10(2,3)14-9-5-4-7(11)6-8(9)12-13-14/h4-6H,1-3H3 |
InChI-Schlüssel |
RVKJEHHKWQNCSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C2=C(C=C(C=C2)Br)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.